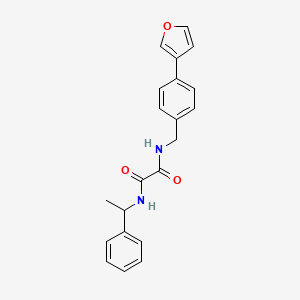

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide

Beschreibung

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a furan ring, a benzyl group, and an oxalamide moiety

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-15(17-5-3-2-4-6-17)23-21(25)20(24)22-13-16-7-9-18(10-8-16)19-11-12-26-14-19/h2-12,14-15H,13H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQRRNIMOKGAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine and 1-phenylethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide has been investigated for its potential as a bioactive compound with various therapeutic properties:

- Anticancer Activity: The compound has shown promise in inhibiting specific cancer cell lines, potentially due to its ability to interact with biological targets such as enzymes or receptors involved in tumor progression.

- Antimicrobial Properties: Preliminary studies suggest that this oxalamide may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

- Oxidation Reactions: The furan ring can be oxidized to yield furanones, which are valuable intermediates in synthetic chemistry.

- Reduction Reactions: The oxalamide moiety can be reduced to form primary or secondary amines, expanding the range of derivatives that can be synthesized from this compound.

Anticancer Research

In a study exploring the anticancer potential of various oxalamides, this compound was evaluated against several cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting specific cancer pathways.

Antimicrobial Studies

Research into the antimicrobial efficacy of this compound highlighted its activity against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Wirkmechanismus

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group can participate in π-π interactions, while the oxalamide moiety can form hydrogen bonds, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea moiety instead of oxalamide.

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide linkage, which can impart different chemical and biological properties compared to urea or carbamate analogs. The presence of the furan ring also adds to its distinctiveness, offering potential for unique interactions and reactivity.

Biologische Aktivität

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is a compound of growing interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and a comprehensive data table for reference.

Chemical Structure and Properties

The compound is classified as an oxalamide, characterized by its unique structure which includes a furan ring and a phenethyl moiety. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxalamides, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several oxalamides on human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Antioxidant Activity

Oxalamides are also known for their antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Findings:

The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

Antimicrobial Activity

In addition to anticancer and antioxidant properties, this compound has been tested for antimicrobial activity against various bacterial strains.

Results:

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, indicating its potential as an antimicrobial agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.